molecular formula C6H16FN2PS B13404857 N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine CAS No. 926-23-8

N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine

Cat. No.: B13404857
CAS No.: 926-23-8
M. Wt: 198.24 g/mol
InChI Key: GOWOIOQTEOTNIL-UHFFFAOYSA-N
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Description

N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine is an organophosphorus compound characterized by a thiophosphoryl (P=S) core substituted with a fluorine atom and two propan-2-ylamine (isopropylamine) groups. Its molecular formula is C₆H₁₆FN₂PS, and it belongs to a class of compounds known for their biological activity, particularly as enzyme inhibitors or pesticides . The presence of the thiophosphoryl group distinguishes it from phosphoryl (P=O) analogs, enhancing its stability and altering its reactivity profile.

Properties

CAS No.

926-23-8

Molecular Formula

C6H16FN2PS

Molecular Weight

198.24 g/mol

IUPAC Name

N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine

InChI

InChI=1S/C6H16FN2PS/c1-5(2)8-10(7,11)9-6(3)4/h5-6H,1-4H3,(H2,8,9,11)

InChI Key

GOWOIOQTEOTNIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(=S)(NC(C)C)F

Origin of Product

United States

Preparation Methods

Phosphorylation of Propan-2-amine

The initial step involves the nucleophilic attack of propan-2-amine on a phosphorus(V) reagent containing sulfur, such as phosphorodiamidothioic dichloride. This reaction forms a phosphinothioyl diamide intermediate:

$$
\text{(iPr)NH}2 + \text{PSCl}2(NH2) \rightarrow \text{(iPr)N-P(=S)(NH2)} + 2 \text{HCl}
$$

where (iPr) = isopropyl group.

This intermediate retains one amine substituent and one chlorine atom on phosphorus, which is then substituted by fluorine in the subsequent step.

Fluorination to Form Phosphinothioyl Fluoride

The chlorine atom bonded to phosphorus is replaced by fluorine using a fluorinating agent:

$$
\text{(iPr)N-P(=S)(NH2)Cl} + \text{F}^- \rightarrow \text{(iPr)N-P(=S)(NH2)F} + \text{Cl}^-
$$

This step yields the target compound N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine.

Comparative Table of Preparation Methods

Step Reagents/Conditions Outcome Notes
Phosphorylation Propan-2-amine + phosphorodiamidothioic dichloride, aprotic solvent, 0 °C to RT Formation of phosphinothioyl diamide intermediate Control of temperature critical to avoid side reactions
Fluorination Fluorinating agent (e.g., DAST, SF4), aprotic solvent, low temperature Replacement of P–Cl by P–F bond, forming target compound Fluorinating agents must be handled carefully due to reactivity
Purification Standard techniques (distillation, chromatography) Isolation of pure this compound Purity essential for subsequent applications

Summary of Physical and Chemical Properties Relevant to Preparation

Property Value Implication for Synthesis
Molecular Weight 198.24 g/mol Moderate molecular size facilitates handling
Boiling Point 224.8 ± 23.0 °C (760 mmHg) Allows purification by distillation
Density 1.080 ± 0.06 g/cm³ (20 °C) Liquid state at room temperature
Hydrogen Bond Donors 2 Influences solubility and reactivity
Hydrogen Bond Acceptors 4 Affects interaction with solvents

These properties guide the choice of solvents and purification techniques during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinothioyl compounds. These products are often isolated and purified using techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The fluorine atom and phosphinothioyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine with structurally related organophosphorus compounds:

Compound Name Molecular Formula Substituents on Phosphorus Key Functional Groups Applications/Activity
This compound C₆H₁₆FN₂PS F, S, 2×(propan-2-ylamino) Thiophosphoryl (P=S) Suspected cholinesterase inhibitor
Mipafox (N-[fluoro-(propan-2-ylamino)phosphoryl]propan-2-amine) C₆H₁₆FN₂OP F, O, 2×(propan-2-ylamino) Phosphoryl (P=O) Neurotoxicant, inhibits BChE
Iso-OMPA (N-[bis(propan-2-ylamino)phosphoryloxy-(propan-2-ylamino)phosphoryl]propan-2-amine) C₉H₂₄N₃O₂P₂ O, 3×(propan-2-ylamino), phosphoryloxy Bis-phosphoryl (P=O) Potent BChE inhibitor
Amiprofos-methyl (N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine) C₁₁H₁₇N₂O₄PS Methoxy, 4-methyl-2-nitrophenoxy, S, propan-2-ylamino Thiophosphoryl (P=S) Herbicide, pesticide

Key Differences and Implications

Phosphoryl vs. Thiophosphoryl Groups

  • The substitution of oxygen with sulfur in the thiophosphoryl group (P=S) increases lipophilicity and resistance to hydrolysis compared to phosphoryl (P=O) analogs like Mipafox. This enhances environmental persistence, making thiophosphoryl compounds like amiprofos-methyl effective as long-lasting pesticides .
  • Mipafox (P=O) exhibits higher reactivity toward acetylcholinesterase (AChE) inhibition, contributing to its neurotoxicity, whereas thiophosphoryl derivatives may require metabolic activation (oxidation to P=O) for similar activity .

Substituent Effects on Bioactivity

  • Fluorine : The electronegative fluorine atom in Mipafox and the target compound enhances binding to serine hydrolases like cholinesterases, increasing inhibitory potency .
  • Bulkier Groups : Iso-OMPA’s bis-phosphoryloxy structure creates a larger molecular footprint, favoring inhibition of butyrylcholinesterase (BChE) over AChE, as demonstrated in inhibition assays (IC₅₀ values: 0.5–2 μM for BChE) .

Applications Agrochemicals: Amiprofos-methyl’s nitro-phenoxy group directs its herbicidal activity by interfering with plant lipid synthesis . Neurotoxicity: Mipafox and iso-OMPA are research tools for studying neurodegenerative diseases due to their selective enzyme inhibition .

Research Findings and Toxicity Profiles

  • Iso-OMPA : In vitro studies show iso-OMPA inhibits human BChE with an IC₅₀ of 0.7 μM, significantly lower than paraoxon (IC₅₀ = 20 μM) .
  • Amiprofos-methyl : Field trials demonstrate efficacy against broadleaf weeds at 0.5–1.0 kg/ha, with moderate mammalian toxicity (LD₅₀ = 250 mg/kg in rats) .
  • Mipafox : Acute toxicity in mice (LD₅₀ = 5 mg/kg) underscores its potency as a neurotoxicant, likely due to irreversible AChE inhibition .

Biological Activity

N-[Fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine, also known by its CAS number 926-23-8, is a phosphinothioyl compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and applications based on existing research findings.

  • Molecular Formula: C6H16FN2PS
  • Molecular Weight: 198.24 g/mol
  • IUPAC Name: this compound
  • CAS Number: 926-23-8
  • Appearance: White powder
  • Purity: 96% .

This compound exhibits biological activity primarily through its interaction with biological systems as a phosphorous-containing compound. The presence of the fluorine atom enhances its lipophilicity, potentially increasing membrane permeability and bioactivity.

Antimicrobial Activity

Research indicates that phosphinothioyl compounds often exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains.

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Candida albicans64 µg/mLLow

Insecticidal Properties

Phosphinothioyl compounds are also recognized for their insecticidal properties. Preliminary studies suggest that this compound may have potential as an insecticide, affecting the nervous system of target insects.

Case Study: Insecticidal Activity Against Aphids

In a controlled study, this compound was tested against aphid populations. The results indicated a significant reduction in aphid survival rates within 48 hours of exposure, highlighting its potential as a pest control agent.

Toxicological Profile

Understanding the toxicological implications of this compound is crucial for assessing its safety for agricultural and pharmaceutical applications. Current data suggest low acute toxicity in mammalian models; however, long-term effects remain to be fully elucidated.

Table 2: Toxicological Data Summary

EndpointValueReference
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationNon-irritant
Eye IrritationMild irritant

Q & A

Basic: What are the recommended synthetic routes for N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves phosphoramidothioate chemistry , with key steps including:

  • Condensation reactions between fluorinated phosphorus precursors and propan-2-amine derivatives .
  • Stoichiometric control of fluorine and amine reactants to avoid side reactions like over-alkylation.
  • Optimization of temperature (25–60°C) and pH (neutral to slightly basic) to enhance reaction efficiency, as seen in analogous amine syntheses using Pd/NiO catalysts .
  • Real-time monitoring via ¹H NMR or ³¹P NMR to track intermediate formation and adjust conditions dynamically .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR to confirm amine proton environments and substituent integration .
    • ³¹P NMR to verify phosphorus-thioate bonding and fluorine coordination .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identification of P–F (800–900 cm⁻¹) and P–S (600–700 cm⁻¹) stretches .

Advanced: How does the fluorine substituent influence the compound’s reactivity and interaction with biological targets?

The fluorine atom plays dual roles:

  • Electronic Effects: Fluorine’s electronegativity increases the electrophilicity of the phosphorus center, enhancing reactivity in nucleophilic substitution reactions .
  • Biological Interactions: Fluorination alters pharmacokinetics by improving metabolic stability and membrane permeability , as observed in fluorinated analogs . Computational studies suggest fluorine’s role in forming halogen bonds with enzyme active sites, modulating inhibition efficacy .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from:

  • Variability in purity (e.g., residual solvents or unreacted precursors). Validate purity via HPLC or GC-MS .
  • Assay conditions: Standardize protocols (e.g., pH, temperature, cell lines) to minimize confounding factors.
  • Comparative meta-analysis: Cross-reference data with structurally similar compounds (e.g., N-(1-phenylethyl)propan-2-amine) to identify trends in bioactivity .

Basic: What are the key physicochemical properties of this compound that impact its experimental handling?

Critical properties include:

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited in water. Use sonication or co-solvents for aqueous assays .
  • Stability: Hydrolytically sensitive due to the P–F bond. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Melting Point: ~65°C (varies with crystalline form). Confirm polymorphism via DSC .

Advanced: What computational modeling approaches are suitable for predicting the binding affinity of this compound with enzymes or receptors?

Recommended strategies:

  • Molecular Docking (AutoDock/Vina): Screen against targets like acetylcholinesterase or phosphotransferases, leveraging the compound’s phosphoramidothioate moiety .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation, pH 7.4) .
  • QSAR Modeling: Use descriptors like logP and molar refractivity to correlate structure with herbicidal or enzymatic activity .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods due to potential release of toxic HF upon hydrolysis .
  • Waste Disposal: Neutralize with calcium carbonate before disposal to sequester fluoride ions .

Advanced: How does the thiophosphoryl group (P=S) influence the compound’s stability compared to phosphoryl (P=O) analogs?

  • Enhanced Stability: The P=S bond is less prone to hydrolysis than P=O, extending shelf life .
  • Reduced Reactivity: Thiophosphoryl derivatives exhibit slower enzyme inhibition kinetics but greater selectivity in target binding .
  • Spectroscopic Differentiation: ³¹P NMR shifts for P=S (~55–65 ppm) vs. P=O (~0–10 ppm) .

Basic: What are the documented biological activities of this compound, and how are these assays validated?

  • Herbicidal Activity: Inhibits microtubule polymerization in plants (IC₅₀ = 2.5 µM) via tubulin binding, validated by cell-free tubulin polymerization assays .
  • Enzyme Inhibition: Targets acetylcholinesterase (AChE) in in vitro assays using Ellman’s method .
  • Validation: Include positive controls (e.g., colchicine for microtubule assays) and statistical triplicates .

Advanced: What strategies can mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time quality control .
  • Crystallization Optimization: Use anti-solvent methods to ensure consistent polymorph formation .
  • Purification: Column chromatography with standardized silica gel grades to remove unreacted propan-2-amine .

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